6-(4-Fluorophenyl)benzo[a]phenazin-5-ol
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Overview
Description
6-(4-Fluorophenyl)benzo[a]phenazin-5-ol is a derivative of benzo[a]phenazine, a class of aza-polycyclic compounds. These compounds are known for their unique biological properties and are found in nature as secondary metabolites from various microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)benzo[a]phenazin-5-ol typically involves multi-component reactions. One common method is the condensation of 2-hydroxy-1,4-naphthoquinone with o-phenylenediamine, followed by the addition of an aromatic aldehyde and a suitable catalyst . The reaction is usually carried out under reflux conditions in glacial acetic acid, leading to the formation of the desired product with good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)benzo[a]phenazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazines .
Scientific Research Applications
6-(4-Fluorophenyl)benzo[a]phenazin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating diseases such as cancer and Alzheimer’s disease.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)benzo[a]phenazin-5-ol involves its interaction with various molecular targets and pathways. It can intercalate into DNA, inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This leads to the disruption of cellular processes and induces apoptosis in cancer cells . Additionally, the compound’s antioxidant properties contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]phenazin-5-ol: Lacks the 4-fluorophenyl group but shares similar biological properties.
6-(4-Chlorophenyl)benzo[a]phenazin-5-ol: Similar structure with a chlorine atom instead of fluorine, exhibiting different reactivity and biological activity.
6-(4-Methylphenyl)benzo[a]phenazin-5-ol: Contains a methyl group, leading to variations in its chemical and biological properties.
Uniqueness
The presence of the 4-fluorophenyl group in 6-(4-Fluorophenyl)benzo[a]phenazin-5-ol enhances its lipophilicity and electron-withdrawing properties, which can influence its reactivity and biological activity. This makes it a unique compound with potential advantages in drug development and other applications .
Properties
Molecular Formula |
C22H13FN2O |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
6-(4-fluorophenyl)benzo[a]phenazin-5-ol |
InChI |
InChI=1S/C22H13FN2O/c23-14-11-9-13(10-12-14)19-21-20(15-5-1-2-6-16(15)22(19)26)24-17-7-3-4-8-18(17)25-21/h1-12,26H |
InChI Key |
PNAQJYYWTTZBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)F)O |
Origin of Product |
United States |
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